molecular formula C21H17BrClFN2O4S B2600264 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1251695-88-1

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2600264
CAS No.: 1251695-88-1
M. Wt: 527.79
InChI Key: WLRCJNPJPUVGFS-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a 4-bromobenzenesulfonyl group, a dihydropyridinone core, and a 2-chloro-4-fluorophenyl substituent.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O4S/c1-12-9-13(2)26(11-19(27)25-18-8-5-15(24)10-17(18)23)21(28)20(12)31(29,30)16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCJNPJPUVGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzenesulfonyl intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable nucleophile under controlled conditions.

    Synthesis of the dihydropyridinyl intermediate: This involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine with the bromobenzenesulfonyl intermediate.

    Coupling with chloro-fluorophenylacetamide: The final step involves coupling the dihydropyridinyl intermediate with 2-chloro-4-fluorophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid or sulfonic acid derivatives, respectively.

Reaction TypeConditionsReagents/CatalystsProductsYield/Notes
Acetamide hydrolysisAcidic (HCl, H₂SO₄)6M HCl, reflux (100°C)2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetic acid + 2-chloro-4-fluoroanilinePartial decomposition observed
Sulfonamide hydrolysisBasic (NaOH, KOH)2M NaOH, 80°C4-bromobenzenesulfonic acid + corresponding pyridine derivativeRequires extended reaction time

Nucleophilic Substitution

The bromine atom on the benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines or thiols.

NucleophileConditionsReagents/SolventProductsSelectivity
Primary aminesDMF, 120°CEt₃N, CuI catalyst2-[3-(4-aminobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamideRegioselective para-substitution
Thiophene derivativesToluene, 140°CPd(OAc)₂, PPh₃ ligandSulfonyl-linked thiophenyl analogsRequires inert atmosphere

Redox Reactions

The dihydropyridine ring undergoes oxidation to a pyridine system, while the acetamide group remains stable under mild conditions.

Reaction TypeOxidizing AgentConditionsProductsObservations
Dihydropyridine oxidationH₂O₂, FeCl₃EtOH, 60°C2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamideComplete conversion in 4 hours
Reduction of sulfonamideZn/HClRT, 12 hoursDesulfonylated intermediateLow yield due to side reactions

Coupling Reactions

The acetamide’s nitrogen and the sulfonamide’s sulfur serve as sites for cross-coupling reactions.

Reaction TypeCatalyst SystemSubstratesProductsEfficiency
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAryl halidesN-aryl acetamide derivativesModerate (60–70% yield)
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Boronic acidsBiaryl sulfonamide analogsHigh regiocontrol

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMajor Fragments Identified (MS)
180–220Loss of 2-chloro-4-fluoroanilineC₁₉H₁₈BrN₂O₄S⁺ (m/z 441.2)
220–260Sulfonyl group cleavageC₁₃H₁₃BrO₂S⁺ (m/z 313.0)
>260Pyridine ring fragmentationMultiple low-mass ions (e.g., m/z 92, 139)

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the dihydropyridine ring undergoes ring-opening:

ConditionsReagentsProductsMechanism
Conc. H₂SO₄, 0°CLinear ketone derivative via retro-aza-Michael additionProtonation at N1 initiates cleavage
LDA, THF, -78°CDeprotonation at C4, forming enolate intermediatesUsed for further functionalization

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Br bond:

Light SourceSolventProductsQuantum Yield
254 nm UVAcetonitrileRadical intermediates leading to dimerized sulfonamidesΦ = 0.12 ± 0.03

Comparative Reactivity with Structural Analogs

Key differences from related compounds (e.g., 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide):

FeatureTarget CompoundAnalogReactivity Notes
Sulfonamide groupElectron-withdrawingElectron-neutral (benzoxazepine ring)Faster NAS in target compound
Acetamide linkerRigid, planarFlexible (alkyl chain)Higher thermal stability in target compound
Halogen substituentsBr (para), Cl/F (ortho)Cl/F (meta/para)Altered regioselectivity in cross-couplings

Scientific Research Applications

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It may inhibit specific enzymes involved in disease pathways.

    Modulation of signaling pathways: The compound may modulate key signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory or anticancer effects.

    Binding to receptors: It may bind to specific receptors on cell surfaces, influencing cellular responses and activities.

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing

Analogous acetamides exhibit hydrogen-bonding motifs critical for solid-state stability. For example:

  • N–H⋯O interactions (2.8–3.0 Å) dominate in N-(3-chloro-4-fluorophenyl) derivatives, forming infinite chains .
  • C–H⋯F interactions (3.1–3.3 Å) further stabilize packing .
    The target compound’s sulfonyl group may introduce additional S=O⋯H–N/C interactions, though experimental crystallographic data are needed for confirmation .

Solubility and Lipophilicity

  • Halogen Substituents : The 2-chloro-4-fluorophenyl group increases lipophilicity (logP ~3.5–4.0), comparable to analogs like N-(3,4-difluorophenyl)acetamide .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups logP* Hydrogen-Bonding Interactions
Target Compound ~550.8 Bromobenzenesulfonyl, dihydropyridinone ~3.8 N–H⋯O, C–H⋯F (predicted)
N-(3-chloro-4-fluorophenyl)-2-(naphthyl)acetamide 328.7 Naphthyl, chloro-fluorophenyl ~4.2 N–H⋯O, C–H⋯F
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 355.1 Bromophenyl, difluorophenyl ~3.5 N–H⋯O, C–H⋯F

*Estimated using fragment-based methods.

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide (CAS Number: 1251549-81-1) is a derivative of dihydropyridine and carries significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S. It features several functional groups that are crucial for its biological interactions, including:

  • Bromobenzenesulfonyl group
  • Dihydropyridine core
  • Chloro-fluorophenyl acetamide moiety

These structural elements suggest potential interactions with various biological targets, particularly in cancer therapy and antimicrobial activities.

Research indicates that compounds with similar structures often interact with biological pathways through:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Induction of Apoptosis : The presence of the dihydropyridine moiety can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Activity : The sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Activity

A study evaluating related compounds demonstrated significant anti-proliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Caco-2 (colorectal cancer)

For instance, derivatives similar to the compound under discussion showed IC50 values as low as 3.96 µM against MCF-7 cells, indicating potent anticancer activity .

Study 1: In Vitro Evaluation

A recent investigation into related dihydropyridine derivatives found that certain modifications led to enhanced selectivity towards cancer cells expressing specific enzymes like CYP1A1. This selectivity is crucial for reducing toxicity to normal cells while maximizing therapeutic effects on tumors .

Study 2: Structural Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that the presence of halogen substituents (like bromine and chlorine) significantly impacts biological activity. These modifications can enhance lipophilicity and improve cellular uptake, leading to increased efficacy in targeted therapies .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 ValueReference
AnticancerMCF-73.96 µM
AnticancerCaco-25.87 µM
AntimicrobialVarious Bacterial StrainsTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide?

  • Methodology : A carbodiimide-mediated coupling reaction is commonly employed. For example, 4-bromobenzenesulfonyl derivatives can be synthesized via condensation of sulfonyl chlorides with pyridine intermediates under anhydrous conditions (e.g., dichloromethane, triethylamine as a base, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling agent) . Reaction optimization using Design of Experiments (DoE) is critical to minimize side products, with factors like temperature (273 K for controlled activation), stoichiometry, and solvent polarity systematically varied .

Q. How can researchers characterize the crystallographic structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation of methylene chloride or dichloromethane solutions. Key parameters include dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups) and hydrogen-bonding interactions (N–H⋯O, C–H⋯F) for packing stability analysis . Computational tools like Mercury or Olex2 are used to refine bond lengths and angles against experimental data .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

  • Methodology : Test polar aprotic solvents (DMSO, DMF) for initial solubility. Stability studies should include HPLC or LC-MS to monitor degradation under varying pH (e.g., phosphate buffers at pH 3–9) and temperatures (25–60°C). For hygroscopic samples, use inert atmospheres (N₂ or Ar) during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and fluorophenyl moieties?

  • Methodology :

Systematic substitution : Synthesize analogs with substituent variations (e.g., replacing 4-bromobenzenesulfonyl with methylsulfonyl or nitro groups).

Bioassays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) or cellular viability tests (MTT assay) to compare IC₅₀ values.

Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .

Q. What computational strategies are effective for predicting the reaction mechanism of sulfonyl group incorporation?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for sulfonation steps.
  • Reaction path sampling : Tools like GRRM or Gaussian enable exploration of intermediates (e.g., sulfonic acid anhydrides) .
  • Validation : Compare computed IR spectra or Gibbs free energies with experimental DSC/TGA data .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodology :

  • Cross-validation : Repeat assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays).
  • Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance. For example, discrepancies in IC₅₀ values may arise from off-target effects, which can be probed via proteome-wide affinity profiling .
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to identify consensus trends .

Q. What experimental designs are optimal for optimizing heterogeneous catalytic steps in large-scale synthesis?

  • Methodology :

  • DoE frameworks : Use fractional factorial designs to screen catalysts (e.g., Pd/C, Ni), solvents (THF vs. EtOH), and temperatures.
  • Response surface methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .
  • Scale-up considerations : Assess mixing efficiency (Reynolds number) and heat transfer using CFD simulations .

Safety and Compliance

Q. What safety protocols are critical when handling the 2-chloro-4-fluorophenyl intermediate?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential halogenated compound toxicity .
  • First aid : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen and seek immediate medical attention .
  • Waste disposal : Neutralize acidic byproducts with CaCO₃ before incineration .

Data Presentation Guidelines

Q. How should crystallographic data be reported to ensure reproducibility?

  • Methodology :

  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Key metrics : Include R-factors (e.g., R₁ < 0.05), Flack parameters, and H-bond geometries (distance/angle) .

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